Ditilin
Description
Structure
2D Structure
Properties
CAS No. |
541-19-5 |
|---|---|
Molecular Formula |
C14H30IN2O4+ |
Molecular Weight |
417.30 g/mol |
IUPAC Name |
trimethyl-[2-[4-oxo-4-[2-(trimethylazaniumyl)ethoxy]butanoyl]oxyethyl]azanium iodide |
InChI |
InChI=1S/C14H30N2O4.HI/c1-15(2,3)9-11-19-13(17)7-8-14(18)20-12-10-16(4,5)6;/h7-12H2,1-6H3;1H/q+2;/p-1 |
InChI Key |
JXQQSSHAJZYUMK-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CCOC(=O)CCC(=O)OCC[N+](C)(C)C.[I-].[I-] |
Other CAS No. |
541-19-5 |
Related CAS |
306-40-1 (Parent) |
Synonyms |
Anectine Bromide, Suxamethonium Celocurine Dibromide, Succinylcholine Dichloride, Succinylcholine dicholine succinate Diiodide, Succinylcholine Diperchlorate, Succinylcholine Ditilin Listenon Lysthenon Myorelaxin Quelicin Succicuran Succinate, Dicholine Succinylcholine Succinylcholine Chloride Succinylcholine Dibromide Succinylcholine Dichloride Succinylcholine Dichloride, Di H2O Succinylcholine Dichloride, Di-H2O Succinylcholine Diiodide Succinylcholine Diperchlorate Succinylcholine Iodide Succinyldicholine Suxamethonium Suxamethonium Bromide Suxamethonium Chloride |
Origin of Product |
United States |
Historical Trajectories and Conceptual Evolution of Suxamethonium Iodide Research
Early Investigations into Choline (B1196258) Derivatives and Neuromuscular Transmission
The story of suxamethonium iodide is intrinsically linked to the broader history of research into choline and its derivatives. In the early 20th century, the chemical nature of neurotransmission was a subject of intense investigation. A significant breakthrough came with the work of Otto Loewi and Henry Dale, who established acetylcholine (B1216132) as a key neurotransmitter responsible for chemical signaling between nerves and muscles. nih.gov This discovery spurred further research into the structure and function of acetylcholine and related choline compounds.
Scientists began to synthesize and study various choline derivatives to understand their physiological effects. It was recognized that choline is a vital component of two significant biological molecules: phosphatidylcholine and acetylcholine. nih.gov Early research focused on the "curariform" activity of simple molecules, with H. R. Ing reporting on the effects of compounds like tetramethylammonium (B1211777) iodide in 1936. nih.gov These foundational studies laid the groundwork for the later development of synthetic neuromuscular blocking agents by exploring the relationship between chemical structure and physiological action at the neuromuscular junction. The understanding that choline serves as a precursor for acetylcholine was a crucial step in this line of inquiry. mdpi.com
Independent Discovery and Characterization of Suxamethonium Iodide's Neuromuscular Blocking Properties
While suxamethonium was first synthesized in 1906 by Reid Hunt and René de M. Taveau, its neuromuscular blocking properties were initially overlooked. wikipedia.org This was because the animals used in their studies had been treated with curare, masking the paralytic effects of the new compound. wikipedia.org It was not until 1949 that an Italian research group led by Daniel Bovet first described the paralysis induced by succinylcholine (B1214915). nih.govwikipedia.org For his extensive contributions to pharmacology, including this work, Bovet was awarded the Nobel Prize in Medicine in 1957. nih.gov
The clinical introduction of suxamethonium followed in 1951, with several independent groups publishing their findings. wikipedia.org Notable contributions came from Stephen Thesleff and Otto von Dardel in Sweden, as well as researchers in Austria, the UK, and the United States. wikipedia.org These independent characterizations solidified the understanding of suxamethonium's potent and rapid-acting neuromuscular blocking effects.
Chemically, suxamethonium iodide is the diiodide salt of the succinyl ester of choline. It can be conceptualized as two acetylcholine molecules linked through their acetyl groups. wikipedia.org Various methods for its preparation were developed, including the reaction of succinic acid chloride with choline chloride or dimethylaminoethanol (B1669961) followed by quaternization with methyl iodide.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C14H30I2N2O4 | |
| Molecular Weight | 544.21 g/mol | |
| Appearance | Slightly hygroscopic crystals | |
| Melting Point | 243-245 °C | |
| Solubility | Freely soluble in water | |
| pH of Aqueous Solution | Approximately 4 | wikipedia.org |
Paradigmatic Shifts in Understanding Depolarizing Neuromuscular Blockade
The study of suxamethonium was instrumental in developing the concept of depolarizing neuromuscular blockade, a mechanism distinct from the non-depolarizing block produced by agents like d-tubocurarine. In 1951, Burns and Paton attributed the neuromuscular blocking effects of decamethonium, a related compound, to the depolarization of the motor endplate. nih.gov This led to the realization that slender molecules, or "leptocurares," caused depolarizing block, while bulkier molecules, "pachycurares," resulted in non-depolarizing block. nih.gov
Suxamethonium acts as an agonist at the nicotinic acetylcholine receptor on the motor endplate. derangedphysiology.comrxlist.com Its binding mimics the action of acetylcholine, causing the ion channel to open and leading to a depolarization of the muscle fiber membrane. wikipedia.org This initial depolarization results in transient muscle fasciculations. nih.gov However, unlike acetylcholine, which is rapidly hydrolyzed by acetylcholinesterase, suxamethonium is more resistant to this enzyme. wikipedia.org This leads to a persistent depolarization of the endplate, which in turn causes the voltage-gated sodium channels in the adjacent muscle membrane to become inactivated and unable to propagate further action potentials, resulting in flaccid paralysis. derangedphysiology.comnih.gov
This mechanism is known as a "Phase I block." wikipedia.org Under certain conditions, such as with repeated or prolonged administration of suxamethonium, a "Phase II block" can develop. wikipedia.org Phase II block is characterized by a gradual repolarization of the endplate, but the neuromuscular block is maintained. The characteristics of a Phase II block can resemble those of a non-depolarizing block. derangedphysiology.com The elucidation of these two phases of depolarizing blockade represented a significant advancement in the understanding of neuromuscular pharmacology.
| Characteristic | Depolarizing Block (Phase I) | Non-depolarizing Block | Reference |
|---|---|---|---|
| Mechanism | Agonist at acetylcholine receptor, causes persistent depolarization | Competitive antagonist at acetylcholine receptor | wikipedia.orgmhmedical.com |
| Initial Effect | Muscle fasciculations | No initial stimulation | wikipedia.org |
| Effect of Anticholinesterases | Potentiates the block | Reverses the block | nih.gov |
Role of Suxamethonium Iodide in Advancing Pharmacological Research Methodologies
Suxamethonium iodide has served as an invaluable tool in pharmacological research, enabling detailed investigations into the physiology and pharmacology of the neuromuscular junction. Its predictable and rapid onset of action allowed researchers to study the sequence of events at the motor endplate with a high degree of temporal control.
The unique properties of suxamethonium facilitated the study of receptor desensitization, a phenomenon where a receptor becomes less responsive to an agonist after prolonged exposure. derangedphysiology.com The development of Phase II block with suxamethonium provided a model for investigating the complex changes that can occur at the neuromuscular junction during sustained agonist presence.
Furthermore, suxamethonium has been employed in in-vitro preparations, such as the frog sartorius muscle, to study the biophysical properties of single ion channels. semanticscholar.org These studies have provided fundamental insights into the kinetics of receptor binding and channel gating. The distinct responses to suxamethonium in normal versus myasthenic muscle preparations have also contributed to the understanding of the pathophysiology of diseases like myasthenia gravis. nih.gov The use of suxamethonium in animal models has been crucial for elucidating the mechanisms of action of both depolarizing and non-depolarizing neuromuscular blocking drugs and for the development of new therapeutic agents.
Molecular Pharmacology and Receptor Dynamics of Suxamethonium Iodide
Agonist Activity at Nicotinic Acetylcholine (B1216132) Receptors (nAChR)
Suxamethonium acts as an agonist at the muscle-type nicotinic acetylcholine receptor. ncats.ioncats.io Its binding to the receptor initiates a series of events that lead to muscle paralysis.
Orthosteric Binding Mechanisms
Suxamethonium iodide binds to the same sites on the two α-subunits of the nicotinic receptor as acetylcholine, classifying it as an orthosteric agonist. derangedphysiology.com This binding occurs at the interface between subunits. Specifically, the binding sites for small ligands like suxamethonium can be formed from combinations of α- and either γ- or δ-subunits. nih.gov The presence of at least one quaternary amine group in suxamethonium is crucial for this interaction with the α subunit of the nAChR. cambridge.org
Studies using patch-clamp methods on frog muscle have shown that suxamethonium is a less potent agonist than acetylcholine. nih.gov This is attributed to both a lower affinity for the resting receptor and a reduced ability to activate the receptor once bound. nih.gov
Conformational Changes Induced by Ligand Binding
The binding of an agonist like suxamethonium to the orthosteric site of the nAChR triggers a conformational change in the receptor protein. hmdb.caucl.ac.uk This change affects all subunits and results in the opening of the receptor's associated ion channel. hmdb.cawikipedia.org This channel opening allows for the passage of cations, primarily sodium and potassium, across the cell membrane. derangedphysiology.com The influx of sodium ions and efflux of potassium ions leads to the depolarization of the motor endplate. derangedphysiology.com
Ion Channel Modulation and Gating Kinetics
The interaction of suxamethonium with the nAChR leads to complex changes in ion channel function, characterized by an initial activation followed by a state of inactivation.
Sustained Depolarization and Inactivation of Voltage-Gated Ion Channels
Unlike acetylcholine, which is rapidly hydrolyzed by acetylcholinesterase, suxamethonium is resistant to this enzyme at the neuromuscular junction. wikipedia.orgsilae.it It is instead metabolized by plasma cholinesterases (butyrylcholinesterase). derangedphysiology.comlitfl.com This resistance to local enzymatic degradation leads to a prolonged presence of the agonist at the receptor, causing the nAChR ion channel to remain open for a longer duration. derangedphysiology.comwikipedia.org
The persistent opening of the nAChR channel results in a sustained depolarization of the motor endplate. derangedphysiology.comderangedphysiology.com This prolonged depolarization maintains the membrane potential above the threshold required to activate voltage-gated sodium channels in the adjacent muscle membrane. wikipedia.org Consequently, these sodium channels, after an initial opening that causes muscle fasciculations, enter an inactivated state and cannot reset. derangedphysiology.comwikipedia.org This inactivation prevents the generation of further action potentials, leading to flaccid paralysis. derangedphysiology.com The membrane remains in a partially depolarized state, preventing repolarization and subsequent excitation. derangedphysiology.com
The prolonged channel opening by suxamethonium also leads to a greater efflux of potassium ions compared to the brief opening caused by acetylcholine. derangedphysiology.com
Receptor Desensitization Phenomena
With prolonged exposure to suxamethonium, a phenomenon known as receptor desensitization occurs. ncats.iolitfl.comcas.cz This is a process where the receptor becomes less responsive to the agonist, even though the agonist is still bound. cas.cz Desensitization is characterized by the closure of the ion channel despite the continued presence of the agonist and is considered a reversible allosteric change in the receptor molecule. cas.cz
This desensitization contributes to the second phase of neuromuscular block (Phase II block). silae.itlitfl.com During this phase, the endplate membrane gradually repolarizes, but the receptor remains desensitized and unresponsive to acetylcholine. litfl.com The exact mechanism of desensitization is not fully understood but is thought to be an intrinsic property of ligand-gated ion channels. cas.cz Studies have shown that the affinity of the agonist for the desensitized receptor is higher than for the non-desensitized, resting receptor. cas.cz
Allosteric Modulation and Receptor Subtype Specificity Studies
Allosteric modulators are compounds that bind to a site on the receptor that is distinct from the orthosteric (agonist-binding) site. cambridge.orguniversiteitleiden.nl These modulators can either enhance (positive allosteric modulators, PAMs) or reduce (negative allosteric modulators, NAMs) the response of the receptor to the orthosteric agonist. cambridge.orguniversiteitleiden.nl While the primary action of suxamethonium is as an orthosteric agonist, its interaction with the nAChR can be influenced by allosteric modulators. For instance, some drugs can alter the binding characteristics of the primary agonist without having a direct effect themselves. cambridge.org
Suxamethonium exhibits a degree of specificity for the muscle-type nAChR. ncats.io Research indicates that at clinically relevant concentrations, it does not significantly activate neuronal nAChR subtypes, such as the autonomic ganglionic α3β4 subtype, which may explain the absence of certain cardiovascular side effects. ncats.ioncats.io Furthermore, it does not inhibit the presynaptic α3β2 autoreceptor, which could be why significant tetanic fade is not typically observed with suxamethonium-induced neuromuscular blockade. ncats.ioncats.io
Studies on different nAChR subtypes have shown varying sensitivities to suxamethonium. For example, some research suggests that suxamethonium has a clear selectivity for muscular nAChRs over neuronal α7 and α4β2 subtypes. csic.es
Interactive Data Table: Suxamethonium Iodide Receptor Interactions
| Receptor/Channel | Interaction Type | Key Finding |
| Muscle-type nAChR | Orthosteric Agonist | Binds to α-subunits, mimicking acetylcholine. derangedphysiology.com |
| Voltage-gated Na+ Channels | Inactivation | Sustained depolarization prevents channel resetting. wikipedia.org |
| Neuronal nAChR (α3β4) | Low Activity | Does not significantly activate at clinical concentrations. ncats.io |
| Presynaptic nAChR (α3β2) | No Inhibition | Lack of inhibition may prevent tetanic fade. ncats.io |
Interactive Data Table: Comparative Agonist Potency at Frog Muscle nAChR
| Agonist | Relative Potency | Reference |
| Acetylcholine | More Potent | nih.gov |
| Suxamethonium | Less Potent | nih.gov |
Comparative Analysis of Receptor Interactions with Endogenous Acetylcholine
Suxamethonium iodide, a structural analogue of acetylcholine, functions as a depolarizing neuromuscular blocking agent by interacting with nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction. ed.ac.ukncats.io While both suxamethonium and the endogenous neurotransmitter acetylcholine act as agonists at these receptors, their molecular interactions and subsequent physiological effects exhibit critical differences. ed.ac.ukopenanesthesia.org
Structurally, suxamethonium consists of two acetylcholine molecules linked by their acetyl groups. ed.ac.uknih.gov This configuration allows it to bind to the same orthosteric sites on the two α-subunits of the muscle-type nAChR, the same binding sites as acetylcholine. derangedphysiology.com The binding of either agonist induces a conformational change in the receptor, leading to the opening of its ion channel. wikipedia.orgpatsnap.com This channel opening permits the influx of sodium ions and the efflux of potassium ions, causing depolarization of the motor endplate. derangedphysiology.comresearchgate.net
The primary distinction in their actions lies in the duration of receptor activation and their metabolic pathways. Acetylcholine, upon binding, triggers a rapid and transient opening of the nAChR channel, measured in milliseconds. derangedphysiology.com This brief activation is terminated by the rapid hydrolysis of acetylcholine by acetylcholinesterase (AChE), an enzyme highly concentrated in the synaptic cleft. wikipedia.orgresearchgate.net This swift removal allows the motor endplate to repolarize quickly, preparing it for subsequent nerve impulses.
In stark contrast, suxamethonium is not hydrolyzed by acetylcholinesterase. ed.ac.ukwikipedia.org Its clearance from the neuromuscular junction is much slower, relying on diffusion into the bloodstream where it is eventually metabolized by plasma butyrylcholinesterase (pseudocholinesterase). derangedphysiology.com This resistance to local enzymatic degradation results in prolonged binding to the nAChR and sustained depolarization of the motor endplate. ed.ac.ukderangedphysiology.com This persistent depolarization leads to a state known as a Phase 1 block, where the muscle membrane cannot repolarize, rendering it unresponsive to further stimulation and resulting in flaccid paralysis. wikipedia.org
With continued exposure to suxamethonium, a Phase 2 block may develop. This phase is characterized by a gradual repolarization of the membrane, yet the neuromuscular block persists. The nAChRs become desensitized and unresponsive to agonists, including acetylcholine itself. derangedphysiology.com This desensitization involves further conformational changes in the receptor, rendering it inactive. ed.ac.uk
Research using patch-clamp methods has provided detailed insights into these interactions at the single-channel level. Studies have shown that suxamethonium is a less potent agonist than acetylcholine. nih.gov This is attributed to both a lower affinity for the resting state of the receptor and a reduced ability to activate the channel once bound. nih.gov Furthermore, suxamethonium acts as a more potent blocker of the open ion channel compared to acetylcholine. nih.gov However, this channel-blocking action is not considered the primary mechanism of neuromuscular blockade in clinical settings; the prolonged depolarization remains the principal cause. nih.gov
The following interactive data table summarizes the key comparative research findings between acetylcholine and suxamethonium iodide at the nicotinic acetylcholine receptor:
| Feature | Endogenous Acetylcholine | Suxamethonium Iodide |
| Receptor Affinity (Resting State) | Higher | Lower (approximately 2.9-fold lower than ACh) nih.gov |
| Agonist Potency | Higher | Lower (approximately 7.6-fold less potent than ACh) nih.gov |
| Channel Activation Efficacy | Higher | Lower nih.gov |
| Open Channel Blockade | Less potent | More potent nih.gov |
| Metabolism at Synaptic Cleft | Rapid hydrolysis by Acetylcholinesterase (AChE) wikipedia.org | Not hydrolyzed by AChE; cleared by plasma butyrylcholinesterase derangedphysiology.com |
| Duration of Action | Milliseconds derangedphysiology.com | Minutes nih.gov |
| Initial Receptor Effect | Transient depolarization and muscle contraction researchgate.net | Sustained depolarization (Phase 1 block) derangedphysiology.comwikipedia.org |
| Prolonged Exposure Effect | - | Receptor desensitization (Phase 2 block) derangedphysiology.com |
Chemical Synthesis, Structural Elucidation, and Analog Design for Research
Synthetic Methodologies for Suxamethonium Iodide
Suxamethonium, also known as succinylcholine (B1214915), is typically synthesized through esterification reactions involving succinic acid derivatives and choline (B1196258). While suxamethonium chloride is more commonly encountered in clinical practice, the iodide salt can be prepared using similar synthetic routes followed by an ion-exchange process.
A common synthetic pathway involves reacting succinic acid or its activated derivatives, such as succinyl chloride or succinic anhydride, with choline. For instance, succinic acid can be converted to succinyl dichloride using reagents like thionyl chloride google.comgoogleapis.comgoogleapis.com. This succinyl dichloride is then reacted with choline chloride to form succinylcholine chloride google.comgoogleapis.comgoogleapis.com. Alternatively, succinic acid can be reacted with ethylene (B1197577) chlorohydrin to yield bis(2-chloroethyl) succinate, which is subsequently reacted with trimethylamine (B31210) to produce succinylcholine chloride googleapis.comgoogleapis.com. Another method involves the transesterification of a succinic acid diester with choline chloride googleapis.comwipo.int.
To obtain the iodide salt, the synthesized suxamethonium chloride (or bromide) can undergo a metathesis reaction with an iodide salt, such as potassium iodide (KI) or sodium iodide (NaI), in a suitable solvent. This ion exchange process replaces the chloride or bromide counterion with iodide, yielding suxamethonium iodide.
Stereochemical Considerations in Suxamethonium Iodide Synthesis
A critical aspect of chemical synthesis is understanding the stereochemistry of the target molecule. For suxamethonium, comprehensive analysis has revealed that the molecule does not possess any chiral centers sfda.gov.sancats.io. This means that suxamethonium exists as a single chemical entity and does not form stereoisomers (enantiomers or diastereomers). Consequently, its synthesis does not require stereoselective methods, and its pharmacological effects are not attributed to different stereoisomers.
Structure-Activity Relationship (SAR) Studies of Bis-Quaternary Ammonium (B1175870) Compounds
Structure-activity relationship studies are fundamental to understanding how molecular modifications influence a compound's biological effect. For bis-quaternary ammonium compounds like suxamethonium, key structural features dictate their interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction.
The distance separating the two positively charged quaternary ammonium groups is a crucial determinant of a bis-quaternary ammonium compound's affinity and selectivity for different nAChR subtypes. Research indicates that an optimal inter-quaternary distance is required for potent neuromuscular blockade.
Neuromuscular Junction (NMJ) vs. Ganglionic Receptors: Studies suggest that maximal neuromuscular blockade is achieved when the quaternary ammonium groups are separated by approximately ten carbon atoms derangedphysiology.comld99.comsaica.com.au. In contrast, a shorter separation, around six carbon atoms, tends to favor blockade of ganglionic nicotinic receptors ld99.comsaica.com.au.
Suxamethonium's Structure: Suxamethonium features a 10-atom distance between its nitrogen atoms, aligning with the optimal range for NMJ blockade wikipedia.org. This specific spacing is believed to facilitate simultaneous interaction with the two α-subunits of the nAChR, which is necessary for channel activation wikipedia.orgwfsahq.org.
General Trend: Many potent bis-quaternary NMBAs, such as pancuronium (B99182) and atracurium, also feature inter-quaternary distances in the range of 10-12 carbons, supporting the importance of this structural parameter for receptor affinity and potency acs.orgnih.gov.
The presence and nature of linkages connecting the quaternary ammonium moieties, as well as variations in the alkyl chains attached to the nitrogen atoms, significantly influence the pharmacokinetic and pharmacodynamic properties of NMBAs.
Ester Linkages: Suxamethonium contains two ester linkages connecting the succinic acid core to the choline moieties. These ester groups are susceptible to hydrolysis by plasma cholinesterase (butyrylcholinesterase) nih.govcambridge.orgnih.govoup.comresearchgate.net. This rapid enzymatic degradation is a primary reason for suxamethonium's short duration of action and rapid onset, as the molecule is quickly broken down into inactive metabolites nih.govoup.com. The presence of ester linkages generally promotes faster metabolism and shorter half-lives in NMBAs cambridge.org.
Alkyl Chains: The methyl groups on the quaternary nitrogen atoms are essential for the positive charge, which is critical for binding to the anionic sites of the nAChR nih.govebi.ac.uk. While variations in longer alkyl chains can influence properties like micelle formation or cell interaction in other quaternary ammonium compounds nih.gov, for suxamethonium, the critical alkyl feature is the trimethylammonium group of the choline moiety, which is integral to its acetylcholine-like structure.
Rational Design and Synthesis of Novel Suxamethonium Analogues for Mechanistic Probing
The rational design of novel analogues based on the suxamethonium scaffold is a key strategy in chemical research to probe receptor mechanisms and develop compounds with tailored properties. This process typically involves modifying specific structural elements to elucidate their role in activity.
Modifying Inter-Quaternary Distance: Synthesizing analogues with varying chain lengths between the quaternary ammonium groups allows researchers to precisely map the optimal distance for receptor binding and to investigate the selectivity between NMJ and ganglionic receptors derangedphysiology.comld99.comsaica.com.auoup.com.
Altering Ester Linkages: Replacing or modifying the ester linkages can lead to compounds with altered metabolic stability. For example, introducing non-ester linkages might result in slower hydrolysis and a longer duration of action, providing insights into the role of metabolism in suxamethonium's effects cambridge.orgnih.gov.
Varying Quaternary Ammonium Groups: Modifications to the quaternary ammonium head groups, such as changing the alkyl substituents or exploring different cationic centers, can reveal their specific contribution to receptor affinity and efficacy nih.govebi.ac.uk.
Peptidomimetics and Novel Scaffolds: Research has explored entirely new scaffolds, such as peptide derivatives, that mimic the essential features of suxamethonium (e.g., bis-quaternary ammonium groups at specific distances) to achieve similar or improved neuromuscular blocking activities while potentially offering different pharmacokinetic profiles acs.org. These synthetic efforts aim to dissect the pharmacophore and develop compounds with enhanced selectivity or modified duration of action for mechanistic studies.
The synthesis of these analogues often employs established organic chemistry methodologies, including quaternization reactions (e.g., Menshutkin reaction) and esterification or amidation techniques, guided by SAR data to achieve specific structural modifications.
Enzymatic Biotransformation and Metabolic Pathways in Research Models
Hydrolysis by Butyrylcholinesterase (Plasma Cholinesterase)
The primary pathway for the metabolism of suxamethonium is its rapid and complete degradation by the enzyme butyrylcholinesterase (BChE), also known as plasma cholinesterase or pseudocholinesterase. derangedphysiology.com This enzyme is synthesized in the liver and circulates in the blood plasma, where it efficiently hydrolyzes suxamethonium, contributing to its short duration of action. derangedphysiology.comwikipedia.orgslideshare.net
The hydrolysis of suxamethonium by BChE is a remarkably rapid process. The rate of this hydrolysis, however, can vary significantly depending on the source of the plasma, particularly due to genetic variants of the enzyme. nih.gov Studies comparing different plasma types have shown that human plasma with the "usual" or wild-type cholinesterase variant hydrolyzes suxamethonium more rapidly than plasma from species like cats, dogs, and rats, as well as from humans possessing atypical or fluoride-resistant enzyme variants. nih.gov
The kinetics of suxamethonium hydrolysis are influenced by two key factors: the affinity of the compound for the cholinesterase enzyme and the stability of the intermediate succinylmonocholine-enzyme complex. nih.gov Differences in these factors account for the observed variations in hydrolysis rates. For instance, the slower hydrolysis by atypical human cholinesterase is primarily attributed to a lower affinity of the enzyme for suxamethonium. nih.gov In contrast, the slower breakdown in cat plasma is thought to be due to a more stable monosuccinyl derivative of the enzyme. nih.gov
| Plasma Source | Relative Hydrolysis Rate | Primary Kinetic Factor |
|---|---|---|
| Human (Usual Variant) | High | High enzyme affinity |
| Monkey | High | Not specified |
| Human (Atypical Variant) | Very Low | Low enzyme affinity |
| Human (Fluoride-Resistant) | Low | Not specified |
| Cat | Low | High stability of intermediate complex |
| Dog | Low | Not specified |
| Rat | Low | Not specified |
The enzymatic breakdown of suxamethonium occurs in a two-step process. researchgate.net
Step 1: Butyrylcholinesterase first hydrolyzes one of the ester bonds of the suxamethonium molecule. This initial reaction yields two products: the primary metabolite, succinylmonocholine (B1203878) , and a molecule of choline (B1196258) . derangedphysiology.comresearchgate.net
Step 2: The succinylmonocholine is then further, albeit more slowly, hydrolyzed by BChE. This second step breaks the remaining ester bond, producing succinic acid and a second molecule of choline . derangedphysiology.comresearchgate.net
Succinylmonocholine is considered the only realistic marker for suxamethonium exposure in forensic contexts due to its longer half-life compared to the parent compound. oup.com
Genetic Polymorphisms of Butyrylcholinesterase and Their Impact on Degradation Kinetics
Genetic variations in the BCHE gene are a primary cause of significant differences in the rate of suxamethonium metabolism among individuals. nasetjournal.com These polymorphisms can lead to the production of enzyme variants with altered catalytic efficiency, significantly impacting degradation kinetics. nih.govnih.gov
More than 100 polymorphisms of the BCHE gene have been identified, with several variants known to have a clinically significant impact on suxamethonium hydrolysis. nasetjournal.com These variants are often identified biochemically by their differential inhibition by substances like dibucaine (B1670429) and fluoride (B91410). nasetjournal.comoup.com
Usual (U) Variant: This is the wild-type enzyme, exhibiting normal catalytic activity. Individuals homozygous for this variant (UU) comprise the vast majority of the population (approx. 96%) and metabolize suxamethonium rapidly. ukzn.ac.za
Atypical (A) Variant: This is the most common and clinically significant variant, characterized by reduced affinity for suxamethonium and resistance to inhibition by dibucaine. nih.govaustinpublishinggroup.com Individuals homozygous for the A variant (AA) have markedly reduced enzyme activity and hydrolyze suxamethonium very slowly. austinpublishinggroup.com Heterozygotes (UA) show intermediate rates of hydrolysis. austinpublishinggroup.com
Kalow (K) Variant: Associated with a roughly 33% reduction in the quantity of BChE in the plasma. acs.org
Fluoride-Resistant (F) Variants: These variants show resistance to inhibition by sodium fluoride and have reduced catalytic activity. nih.gov
Silent (S) Variants: Individuals with silent variants produce little to no active BChE enzyme, leading to a profound inability to metabolize suxamethonium. ukzn.ac.zaacs.org
| Variant Name | Common Genotypes | Relative Enzyme Activity | Approximate Frequency (Homozygous) |
|---|---|---|---|
| Usual (U) | UU | Normal (100%) | ~96% of population |
| Atypical (A) | AA | Significantly Reduced (~30% of normal) | 1 in 3,200 |
| Kalow (K) | KK | Moderately Reduced (~67% of normal) | Not specified |
| Silent (S) | SS | Absent or Near-Absent | 1 in 100,000 |
The altered catalytic efficiency of BChE variants stems from specific mutations in the BCHE gene. nih.gov
Atypical (A) Variant: This variant results from a point mutation, specifically a c.209A>G substitution, which leads to an amino acid change from aspartate to glycine (B1666218) at position 70 (p.D70G) of the enzyme. acs.orgnih.gov This residue is located at a secondary substrate binding site, and its alteration is believed to be the primary reason for the enzyme's reduced affinity for suxamethonium and its resistance to dibucaine inhibition. acs.orgnih.gov
Kalow (K) Variant: This variant is caused by a c.1615G>A mutation, resulting in an alanine (B10760859) to threonine substitution at codon 539 (p.A539T). nih.govnih.gov This mutation is located in the C-terminal region of the protein, which is crucial for the assembly of the active tetrameric form of the enzyme. nih.gov This likely leads to impaired quaternary structure and a reduced concentration of functional enzyme in the plasma. acs.org
Silent (S) Variants: These can arise from various mutations, including frameshift mutations or substitutions in critical areas like the active site serine, which lead to a truncated, unstable, or catalytically inactive protein. acs.orgresearchgate.net
Influence of Enzyme Inhibitors and Inducers on Suxamethonium Iodide Metabolism in vitro
The rate of suxamethonium hydrolysis can be significantly altered by the presence of other chemical compounds.
Enzyme Inhibitors: A wide range of substances can inhibit the activity of BChE, thereby slowing the metabolism of suxamethonium. nih.gov In an in vitro setting, this inhibition leads to a decreased rate of hydrolysis. Cholinesterase inhibitors can be broadly categorized as reversible or irreversible.
Reversible Inhibitors: Compounds like neostigmine (B1678181) act as reversible inhibitors of BChE. nih.gov In vitro studies demonstrate that neostigmine can retard the degradation of choline esters, and its inhibitory effect can be quantified. nih.gov
Irreversible Inhibitors: Organophosphorus compounds form a covalent bond with the active site of BChE, leading to long-lasting or irreversible inhibition. derangedphysiology.comnih.gov
Other Inhibitors: A variety of other drugs and substances have been shown to inhibit BChE activity, including cyclophosphamide, certain anesthetics, and metoclopramide. derangedphysiology.com The mechanism is often competitive inhibition, where the inhibitor competes with suxamethonium for the active site of the enzyme. austinpublishinggroup.com
Enzyme Inducers: The concept of enzyme induction, which involves an increased synthesis of enzyme protein in response to a chemical agent, is well-established for enzymes like the cytochrome P450 family. nih.gov However, this mechanism is not typically associated with butyrylcholinesterase. BChE levels are primarily determined by an individual's genetic makeup and can be reduced by acquired conditions such as liver disease, but they are not known to be significantly increased by pharmacological inducers in a way that would accelerate suxamethonium metabolism. Research literature does not provide evidence of specific inducers for BChE in the context of suxamethonium metabolism.
Experimental Models for Studying Suxamethonium Iodide Biotransformation
The study of suxamethonium iodide's biotransformation relies on various experimental models that allow researchers to investigate its rapid hydrolysis and metabolic pathways. These models range from in vitro systems using isolated biological components to in vivo studies in animal models, and even controlled experiments in human subjects. These approaches are crucial for understanding the pharmacokinetics of the compound, particularly the role of plasma cholinesterases.
In Vitro Models
In vitro models are fundamental for isolating and characterizing the enzymatic processes involved in suxamethonium degradation. A primary focus of in vitro research is the hydrolysis of suxamethonium by plasma cholinesterase, also known as butyrylcholinesterase (BChE) or pseudocholinesterase. derangedphysiology.com These studies often involve incubating suxamethonium with plasma samples from different species to determine the rate of hydrolysis.
One of the challenges in studying suxamethonium is its rapid degradation in blood samples, which complicates reliable measurement. derangedphysiology.com To overcome this, some in vitro assays have employed cholinesterase inhibitors like echothiophate (B1218750) to prevent degradation, allowing for the measurement of other parameters such as protein binding. derangedphysiology.com Research using such methods has estimated the protein binding of suxamethonium to be approximately 20%. derangedphysiology.com
Comparative in vitro studies have revealed significant species-specific differences in the rate of suxamethonium hydrolysis. For instance, the hydrolytic activity in elephant plasma was found to be significantly higher than in impala plasma. researchgate.net However, the activity in both species was considerably lower than that observed in human plasma. researchgate.net Interestingly, lysates from elephant erythrocytes showed no suxamethonium hydrolytic activity, indicating that the biotransformation in these animals is primarily confined to the plasma. researchgate.net
| Species | Plasma Hydrolytic Activity (U/L, mean ± S.D.) |
|---|---|
| Human | ~145.2 - 254.1 |
| African Elephant | 12.1 ± 1.7 |
| Impala | 6.6 ± 0.6 |
In Vivo Animal Models
Rodent Models: Studies in rats have been used to investigate the interaction of suxamethonium with other neuromuscular blocking agents. For example, research has examined how prior administration of mivacurium (B34715) affects a subsequent suxamethonium-induced block, providing insights into synergistic effects at the neuromuscular junction. researchgate.net Mouse models, particularly those with specific genetic modifications, are crucial for studying pharmacogenetic conditions related to suxamethonium. nih.govclinpgx.org Transgenic mice with mutations in the ryanodine (B192298) receptor 1 (RYR1) gene or the alpha-1S subunit of the dihydropyridine (B1217469) receptor (CACNA1S) are used to investigate malignant hyperthermia, a rare but severe reaction triggered by suxamethonium. nih.govclinpgx.org
Large Animal Models: Comparative studies in larger animals, such as African elephants (Loxodonta africana) and buffaloes (Syncerus caffer), have provided valuable data on species-specific responses. researchgate.net Research comparing these species has shown that the respiratory effects of suxamethonium are similar, but the onset of effects can differ, partly due to variations in biotransformation rates. researchgate.net The slower onset in elephants compared to impala has been linked to a more rapid hydrolysis of suxamethonium in elephant plasma, affecting the ratio of drug absorption to hydrolysis. researchgate.net
Human Experimental Models
Controlled studies in humans have provided direct evidence of suxamethonium's biotransformation in its target species. One experimental design involved occluding the circulation to one arm with a tourniquet immediately before intravenous injection of suxamethonium. nih.gov By comparing the duration of the neuromuscular block in the occluded arm versus the non-occluded arm, researchers could calculate the rate of the drug's disappearance from the blood. nih.gov This model demonstrated that a significant amount of the drug recirculates even after three minutes. nih.gov The findings from this type of study allow for the calculation of disappearance rates, which encompass both hydrolysis and diffusion from the plasma into other tissues. nih.gov
| Time After Injection | Disappearance Rate (mg/L) |
|---|---|
| First Minute | 7.7 |
| Second Minute | 2.9 |
| Third Minute | 2.9 |
These human studies have highlighted that the in vivo rate of hydrolysis and diffusion is markedly different from the hydrolysis rates observed in in vitro settings, underscoring the importance of integrated physiological models. nih.gov
Advanced Analytical and Bioanalytical Methodologies in Suxamethonium Iodide Research
Chromatographic Techniques for Separation and Quantification
Chromatographic techniques are fundamental for separating suxamethonium iodide from other components in a sample, enabling precise quantification and identification.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of suxamethonium iodide. Its versatility allows for coupling with various detectors, including Ultraviolet (UV) and Electrochemical (ECD) detectors, offering different levels of sensitivity and specificity.
HPLC methods for suxamethonium iodide often employ reversed-phase or mixed-mode columns. For instance, a C18 column with a mobile phase consisting of ammonium (B1175870) formate (B1220265) buffer and acetonitrile (B52724) has been utilized for LC-ESI-MS/MS analysis, achieving separation within approximately 13 minutes researchgate.net. Another approach involves using a mixed-mode Newcrom AH column with a cation-exchange mechanism, employing an isocratic mobile phase of water, acetonitrile, and perchloric acid buffer, with UV detection at 200 nm sielc.com.
Electrochemical detection (ECD) offers high sensitivity for compounds that can be electrochemically oxidized or reduced. An HPLC method using a Cyano column with an electrochemical detector set at potentials of 450 mV and 750 mV has been reported for quantifying suxamethonium in plasma samples. This method utilized a mobile phase composed of phosphoric acid, acetonitrile, and methanol, achieving linearity in the range of 250-8000 ng/mL researchgate.net. Stability studies of suxamethonium solutions have also utilized HPLC with UV detection, with methods employing a C18 column and an isocratic mobile phase of water, detecting at 218 nm science.gov.
Table 1: Chromatographic Techniques for Suxamethonium Iodide Analysis
| Technique | Column/Stationary Phase | Mobile Phase/Solvent System | Detection Method/Conditions | Reported LOD/LOQ or Sensitivity | Application/Purpose |
| HPLC-UV | C18 | Water, Acetonitrile, Ammonium Formate buffer (pH 3.5) | UV detection at 218 nm science.gov | LOD: 0.8 mg/mL, LOQ: 0.9 mg/mL science.gov | Stability studies, pharmaceutical formulation analysis |
| HPLC-UV | Newcrom AH (mixed-mode) | Water/Acetonitrile (15:85%) with HClO4 buffer (0.85%) | UV detection at 200 nm sielc.com | Not specified | Quantification in pharmaceutical formulations |
| HPLC-ECD | Cyano | Phosphoric acid-acetonitrile-methanol (45:35:25, pH 5) | Electrochemical detection at 450 mV and 750 mV researchgate.net | Not specified | Quantification in plasma samples |
| HPLC-ESI-MS/MS | C18 | Gradient of 5 mM ammonium formate buffer (pH 3.5) and acetonitrile | Electrospray Ionization Tandem Mass Spectrometry researchgate.netresearchgate.netnih.gov | Serum SUX: 1.9 ng/mL (LOD), 6.0 ng/mL (LOQ) researchgate.netnih.gov | Ultrasensitive quantification, metabolite profiling, forensic analysis |
| GC-MS (after derivatization) | SE 52 (capillary) | Not specified (after demethylation) | Mass Spectrometry (m/z 58 for demethylated SCh, m/z 62/64 for IS) nih.gov | 5 ng/g nih.gov | Identification and quantification in tissues and body fluids |
| TLC | Cellulose (B213188) | Ammonium acetate (B1210297) (1%), acetone, 1-butanol, formic acid (20:20:20:1) | Platinic chloride-potassium iodide TS spray nihs.go.jpnihs.go.jp | Not specified | Identification, screening, purity assessment |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying compounds, particularly when coupled with appropriate sample preparation. For suxamethonium iodide, which is a quaternary ammonium compound and thus not volatile, GC-MS analysis typically involves a derivatization step or an injection port pyrolysis method to render it amenable to GC separation.
One approach involves ion-pair extraction of suxamethonium from biological matrices, followed by demethylation to form a tertiary amine. This tertiary amine can then be analyzed by GC-MS using a glass capillary column coated with SE 52. The instrument is typically focused on specific mass-to-charge ratios (m/z) for quantification, such as m/z 58 for demethylated suxamethonium and m/z 62 or 64 for a deuterated internal standard. This method has demonstrated the ability to detect concentrations as low as 5 ng/g of tissue or body fluid nih.gov.
Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective method for the qualitative identification, screening, and purity assessment of suxamethonium iodide. TLC methods typically involve spotting the sample and a reference standard onto a stationary phase, such as cellulose, and developing the plate with a specific solvent system. Visualization is often achieved by spraying with a reagent that reacts with the compound to produce a visible spot.
A common TLC procedure involves spotting solutions onto a cellulose plate and developing it with a mixture of ammonium acetate solution, acetone, 1-butanol, and formic acid. After development, the plate is dried and sprayed with platinic chloride-potassium iodide test solution, which reveals blue-purple spots for suxamethonium nihs.go.jpnihs.go.jp. TLC has been noted to be more sensitive than HPLC for purity assessments in some contexts researchgate.net.
Spectroscopic and Spectrometric Approaches
Spectroscopic and spectrometric techniques provide valuable information about the molecular structure and concentration of suxamethonium iodide, often with high sensitivity.
Spectrophotometric and spectrofluorimetric assays offer sensitive methods for quantifying suxamethonium iodide, often based on its interaction with specific reagents.
A spectrophotometric method has been developed that relies on the formation of an ion-pair complex between suxamethonium and eosin (B541160) Y. This complex is measured spectrophotometrically at 550 nm in a Britton Robinson buffer at pH 3. The method exhibits linearity for concentrations ranging from 0.5 to 15 µg/mL researchgate.netresearchgate.net.
A spectrofluorimetric assay utilizes the principle of fluorescence quenching. In this method, suxamethonium quenches the native fluorescence of eosin Y. The decrease in fluorescence intensity is measured at 550 nm after excitation at 480 nm. This technique is highly sensitive, showing linearity for concentrations as low as 0.05 to 1 µg/mL researchgate.netresearchgate.net.
Tandem Mass Spectrometry (MS/MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a cornerstone for ultrasensitive and selective quantification of suxamethonium iodide and its metabolites, such as succinylmonocholine (B1203878) (SMC). This technique offers high specificity due to its ability to monitor specific precursor-to-product ion transitions.
LC-ESI-MS/MS methods typically involve electrospray ionization (ESI) in positive ion mode, as suxamethonium is a quaternary ammonium salt. The analysis often utilizes stable isotope-labeled internal standards (e.g., deuterated suxamethonium) for accurate quantification via isotope dilution. Sample preparation commonly involves solid-phase extraction (SPE) using polymeric reversed-phase cartridges, sometimes with ion-pairing reagents like heptafluorobutyric acid (HFBA) researchgate.netresearchgate.netnih.gov.
These methods have achieved very low limits of detection and quantification, enabling the analysis of suxamethonium iodide in biological fluids like serum and urine. For instance, limits of detection (LOD) for suxamethonium in serum have been reported as low as 1.9 ng/mL, with limits of quantification (LOQ) at 6.0 ng/mL researchgate.netnih.gov. MS/MS is also invaluable for metabolite profiling, allowing for the identification and quantification of degradation products like succinylmonocholine oup.comresearchgate.netnih.gov. Specific precursor and product ions for suxamethonium have been identified, aiding in its detection and characterization oup.comumin.ac.jp.
Table 2: Spectroscopic and Spectrometric Techniques for Suxamethonium Iodide Analysis
| Technique | Reagents/Detection Principle | Key Parameters | Linearity Range | Reported LOD/LOQ or Sensitivity | Application/Purpose |
| Spectrophotometry | Eosin Y, Britton Robinson buffer | Absorbance at 550 nm researchgate.netresearchgate.net | 0.5–15 µg/mL researchgate.net | Not specified | Quantification in pharmaceutical preparations |
| Spectrofluorimetry | Eosin Y (fluorescence quenching) | Excitation at 480 nm, emission at 550 nm researchgate.netresearchgate.net | 0.05–1 µg/mL researchgate.net | Not specified | Sensitive quantification in pharmaceutical preparations |
| LC-ESI-MS/MS | Electrospray Ionization (ESI), Tandem Mass Spectrometry | Positive ion mode, specific precursor/product ions (e.g., m/z 130, 115, 145) oup.comumin.ac.jp | 25–4000 ng/mL researchgate.net | Serum SUX: 1.9 ng/mL (LOD) researchgate.netnih.gov | Ultrasensitive quantification, metabolite profiling, forensic toxicology |
| GC-MS (after derivatization) | Demethylation, Ion-pair extraction | Mass Spectrometry (m/z 58 for demethylated SCh, m/z 62/64 for IS) nih.gov | Not specified | 5 ng/g nih.gov | Identification and quantification in tissues and body fluids |
Stability-Indicating Analytical Methods for Research Solutions
Suxamethonium iodide is susceptible to hydrolysis, particularly in aqueous solutions, leading to the formation of degradation products such as succinylmonocholine, choline (B1196258), and succinic acid google.commdpi.comnih.gov. The rate of this degradation is influenced by factors like pH and temperature google.com. Consequently, the development of stability-indicating analytical methods is paramount to accurately assess the compound's shelf-life, monitor degradation pathways, and ensure the integrity of research solutions.
Degradation Pathways and Stability Concerns: The ester bonds within the suxamethonium molecule are prone to hydrolysis. This process is accelerated by elevated temperatures and can be influenced by the pH of the solution google.com. For instance, degradation is faster at pH 5.0 compared to pH 3.5 google.com. The accumulation of succinic acid, a degradation product, can further lower the pH, creating a positive feedback loop that hastens the decomposition of suxamethonium google.com. Therefore, maintaining a controlled pH, often in the range of 3.0 to 4.5, and appropriate storage temperatures (e.g., refrigeration) are crucial for preserving the stability of suxamethonium iodide in solution google.com. Sterilization methods also require careful consideration, as high-temperature autoclaving can increase decomposition google.com.
HPLC-Based Stability-Indicating Methods: High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for stability studies due to its ability to separate complex mixtures and quantify individual components nih.govscience.govresearchgate.netnih.gov. Stability-indicating HPLC methods are specifically designed to resolve suxamethonium iodide from its degradation products, ensuring that the measured concentration reflects only the intact active compound.
A validated stability-indicating HPLC method described in research utilizes a C18 column with an isocratic mobile phase consisting of 100% water. Detection is performed at 218 nm with a flow rate of 0.6 mL/min. This method has demonstrated linearity over a concentration range of 5 to 40 mg/mL (correlation coefficient > 0.999), with limits of detection (LOD) and quantification (LOQ) reported at 0.8 mg/mL and 0.9 mg/mL, respectively. Precision (intraday and interday relative standard deviation < 2.1%) and accuracy (recovery 99.5%-101.2%) were also established, confirming its suitability for stability assessment researchgate.netnih.gov. Forced degradation studies have confirmed the method's capacity to separate suxamethonium from its degradation products researchgate.netnih.gov.
Other HPLC approaches involve different mobile phase compositions, such as mixtures of acids and organic solvents (e.g., trifluoroacetic acid and acetonitrile) with gradient elution, and detection at wavelengths like 275 nm science.gov.
Other Analytical Approaches: Beyond HPLC, other techniques have been explored for suxamethonium iodide analysis and stability monitoring. Thin-layer chromatography (TLC) can be used for qualitative detection of the compound and its degradation products using specific spray reagents nih.gov. Spectrophotometric methods, including ion-pair complex formation and fluorescence quenching, have also been developed for quantitative analysis researchgate.net. Capillary Electrophoresis (CE) coupled with contactless conductivity detection (CE-C4D) offers rapid separation (under 4 minutes) of suxamethonium from degradation products like choline, with validated trueness and precision values researchgate.net.
Table 5.3.1: Summary of Stability-Indicating Analytical Methods for Suxamethonium Iodide
| Method Type | Column Type | Mobile Phase/Conditions | Detection Method | Stability-Indicating Capability | Key Validation Parameters (Example) | References |
| HPLC | C18 | 100% Water, isocratic, 0.6 mL/min | UV (218 nm) | Yes | Linearity (5-40 mg/mL, R²>0.999), LOD (0.8 mg/mL), LOQ (0.9 mg/mL), Precision (RSD < 2.1%), Accuracy (99.5-101.2%) | researchgate.netnih.gov |
| HPLC | C18 | Gradient (e.g., TFA/Acetonitrile) | UV (275 nm) | Yes | Not detailed in search result | science.gov |
| TLC | N/A | N/A | Visual/Reagents | Qualitative | N/A | nih.gov |
| CE-C4D | Fused Silica | Tris-acetate buffer/Acetonitrile (90:10, v/v), 30kV | Contactless Conductivity | Yes | Trueness (98.8-101.1%), Repeatability (0.7-1.3%), Intermediate Precision (1.2-1.6%) | researchgate.net |
Development and Validation of Bioanalytical Assays for Pre-clinical Samples
The accurate quantification of suxamethonium iodide in biological matrices such as plasma and urine is essential for pharmacokinetic and toxicokinetic studies in preclinical research. Bioanalytical method validation (BMV) ensures that these methods are reliable, reproducible, and suitable for their intended purpose, adhering to stringent regulatory guidelines au.dkich.orgeuropa.eu.
LC-MS/MS as the Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the preferred technique for the bioanalysis of suxamethonium iodide due to its exceptional sensitivity, selectivity, and ability to detect low analyte concentrations in complex biological matrices mdpi.comencyclopedia.pubmdpi.commdpi.comnih.govresearchgate.netresearchgate.net. This technique allows for the precise measurement of the parent drug and its metabolites or degradation products.
Method Development and Validation Parameters: The development of a bioanalytical assay for suxamethonium iodide involves several critical steps, including sample preparation, chromatographic separation, and mass spectrometric detection. Validation then rigorously assesses the method's performance.
Sample Preparation: Typical sample preparation involves extraction from biological matrices. Solid-phase extraction (SPE), often using C18 cartridges, is commonly employed to clean up samples and concentrate the analyte encyclopedia.pubresearchgate.netresearchgate.net. Techniques may involve ion-pairing agents like heptafluorobutyric acid (HFBA) to improve recovery and chromatographic performance encyclopedia.pubresearchgate.netresearchgate.net. Direct infusion mass spectrometry methods can also be utilized to reduce analysis time researchgate.net.
Chromatographic Separation: Reversed-phase HPLC, typically using C18 columns, is used to separate suxamethonium from endogenous matrix components and potential interfering substances researchgate.netnih.govmdpi.comnih.govresearchgate.net. Mobile phases often consist of buffered aqueous solutions and organic modifiers like acetonitrile mdpi.comnih.govresearchgate.net.
Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) is employed for detection, often in Multiple Reaction Monitoring (MRM) mode to achieve high specificity and sensitivity mdpi.comresearchgate.net. Positive ion mode is frequently used for detection mdpi.comresearchgate.net.
Internal Standards: The use of stable isotope-labeled internal standards (e.g., deuterated suxamethonium) is crucial for accurate quantification, compensating for variations in sample preparation and ionization efficiency mdpi.comresearchgate.net.
Validation Parameters: A comprehensive validation includes assessing:
Linearity: The range over which the assay provides a linear response to analyte concentration. For suxamethonium, linearity has been reported from 25 to 4000 ng/mL in plasma researchgate.net.
Selectivity/Specificity: The ability to unequivocally assess the analyte in the presence of other components in the sample matrix au.dkich.org.
Accuracy: The closeness of the measured value to the true value, often expressed as percent bias. Accuracy values for suxamethonium have ranged from 98-103% intraday and 90-102% interday researchgate.net.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample, expressed as coefficient of variation (CV). Intraday precision for suxamethonium has been reported as CV ≤ 6%, and interday precision as CV ≤ 10% researchgate.net.
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Stability: The analyte's stability in the biological matrix under various storage and processing conditions (e.g., freeze-thaw cycles, bench-top stability, autosampler stability) au.dkich.org. Adsorption to glassware can be a concern that needs to be addressed during method development researchgate.net.
Table 5.4.1: Bioanalytical Method Validation Parameters for Suxamethonium Iodide (Examples)
| Parameter | Value/Range (Example) | Matrix | Method Type | References |
| Linearity | 25 to 4000 ng/mL | Plasma | LC-MS/MS | researchgate.net |
| Intraday Precision (CV) | ≤ 6% | Plasma | LC-MS/MS | researchgate.net |
| Intraday Accuracy | 98% to 103% | Plasma | LC-MS/MS | researchgate.net |
| Interday Precision (CV) | ≤ 10% | Plasma | LC-MS/MS | researchgate.net |
| Interday Accuracy | 90% to 102% | Plasma | LC-MS/MS | researchgate.net |
| LOD | 0.2 μg/kg (for Suxamethonium and Succinylmonocholine) | Serum, Urine | UPLC-ESI-MS/MS | researchgate.net |
| Intraday Accuracy | 91.4% - 104.6% | Serum, Urine | UPLC-ESI-MS/MS | researchgate.net |
| Intraday Precision | 2.5% - 6.6% | Serum, Urine | UPLC-ESI-MS/MS | researchgate.net |
The development and validation of these advanced analytical and bioanalytical methods are crucial for generating reliable data in suxamethonium iodide research, supporting a deeper understanding of its chemical behavior and pharmacokinetic profile in preclinical studies.
Compound Name Table
| Full Name | Common Synonym(s) |
| Suxamethonium iodide | Succinylcholine (B1214915) iodide |
| Succinylmonocholine | |
| Choline | |
| Succinic acid |
Pre Clinical and Experimental Model Systems for Suxamethonium Iodide Research
In Vitro Neuromuscular Junction Models
In vitro models offer a controlled environment to study the direct effects of suxamethonium iodide on the components of the neuromuscular junction, free from the systemic influences present in whole organisms.
Isolated nerve-muscle preparations are classic and invaluable tools in neuromuscular pharmacology. The rat phrenic nerve-diaphragm and the frog sartorius muscle are frequently used to characterize the effects of neuromuscular blocking agents like suxamethonium iodide.
The frog sartorius muscle preparation has also been pivotal in understanding the action of suxamethonium iodide. Early electrophysiological studies using this model were crucial in demonstrating that suxamethonium, similar to decamethonium, causes depolarization of the postsynaptic endplate. cas.cz However, a key finding was that the depolarization induced by suxamethonium iodide (at a concentration of 2 x 10⁻⁵ g/ml) was not sustained, diminishing over time while the neuromuscular block persisted. cas.cz This observation was fundamental in developing the concept of receptor desensitization. Patch clamp studies on frog muscle have further detailed the interaction of suxamethonium with the nicotinic acetylcholine (B1216132) receptor, revealing it to be a less potent agonist than acetylcholine itself. nih.gov These studies also identified that suxamethonium acts as a blocker of the open ion channel, which limits the maximum probability of the channel being open. nih.gov
The following table summarizes key findings from studies using isolated nerve-muscle preparations:
| Preparation | Key Finding | Compound(s) Studied | Reference |
| Rat Phrenic Nerve-Diaphragm | Suxamethonium induces a two-phase block. | Suxamethonium | researchgate.net |
| Rat Phrenic Nerve-Diaphragm | Foreign anions shift the block characteristics towards a depolarization type. | Suxamethonium, Acetylcholine, Carbachol | nih.gov |
| Rat Phrenic Nerve-Diaphragm | Suggests desensitization as the primary cause of blockade. | Suxamethonium | nih.gov |
| Frog Sartorius Muscle | Suxamethonium iodide induces a transient depolarization followed by a persistent block. | Suxamethonium iodide, Acetylcholine, Nicotine (B1678760), Decamethonium iodide | cas.cz |
| Frog Muscle (Patch Clamp) | Suxamethonium is a partial agonist and an open channel blocker at the nicotinic receptor. | Suxamethonium, Acetylcholine | nih.gov |
Cell culture systems that express nicotinic acetylcholine receptors (nAChRs) provide a highly reductionist approach to studying drug-receptor interactions. genecards.orgmdpi.com These models allow for the investigation of suxamethonium's effects on specific nAChR subtypes in a precisely controlled environment.
Co-culture models, which bring together nervous system components (like embryonic spinal cord explants) and skeletal muscle cells, have been developed to create functional neuromuscular junctions in vitro. mdpi.com In a mouse-mouse co-culture model, for instance, the muscle cell contractions are effectively abolished by suxamethonium, confirming its action as a depolarizing neuromuscular blocker. mdpi.com These systems are also used to study the effects of nAChR antagonists and acetylcholinesterase inhibitors. mdpi.com
Aneurally cultured human and animal skeletal muscle cells, which express nAChRs diffusely, are also employed. mdpi.com While these models lack the organized synapse of in vivo systems, they are useful for examining the fundamental properties of receptor activation and desensitization. Studies using such models have helped to confirm that suxamethonium acts as an agonist at the muscle-type nAChR, leading to depolarization. ed.ac.uk Research has also explored the effects on neuronal nAChR subtypes, finding, for example, that suxamethonium does not activate the α3β4 subtype, which may explain the absence of certain cardiovascular side effects. ncats.io
| Model System | Research Focus | Key Finding | Compound(s) Studied | Reference |
| Mouse spinal cord-skeletal muscle co-culture | Functional effect on in vitro NMJ | Suxamethonium completely suppresses muscle contractions. | Suxamethonium | mdpi.com |
| Cell lines expressing nAChRs | Receptor subtype specificity | Suxamethonium activates muscle-type nAChRs but not the ganglionic α3β4 subtype. | Suxamethonium | ncats.io |
| Aneurally cultured muscle cells | Mechanism of action | Suxamethonium acts as an agonist causing depolarization of the end plate. | Suxamethonium | ed.ac.uk |
Ex Vivo Tissue Perfusion and Organ Bath Studies
Ex vivo tissue perfusion and organ bath studies bridge the gap between in vitro and in vivo research. These methods maintain the tissue architecture and local cellular environment, allowing for the study of drug effects on an intact organ or tissue in isolation.
The rat phrenic nerve-hemidiaphragm preparation is frequently studied in organ baths to investigate neuromuscular blockade. nih.govscience.govnih.gov In such setups, the tissue is suspended in a bath containing a physiological salt solution, and the nerve is stimulated electrically to elicit muscle contractions, which are then measured. The addition of suxamethonium iodide to the bath allows for detailed characterization of its effects on muscle tension and contractility. ncats.ionih.gov For example, studies have used this model to compare the neuromuscular blocking properties of suxamethonium in normal rats versus those with experimental autoimmune myasthenia gravis (EAMG). nih.gov These experiments revealed that muscle from EAMG rats has an increased tolerance to suxamethonium, showing a significantly lower depolarization response at the motor end-plate compared to normal muscle. nih.gov
Organ bath studies have also been instrumental in examining drug interactions. For instance, the synergistic contractures induced by halothane (B1672932) and suxamethonium have been investigated using the rat diaphragm model. ncats.io These studies found that agents that inhibit phospholipase A2 activity, such as spermine (B22157) and indomethacin, could antagonize the contractures, suggesting an involvement of free fatty acids in this interaction. ncats.io
In Vivo Animal Models for Pharmacological Characterization (Non-Clinical)
In vivo animal models are essential for understanding the complete pharmacological profile of suxamethonium iodide, including its pharmacokinetics and pharmacodynamics within a living organism.
Electrophysiological recordings in anesthetized animals provide direct evidence of a drug's effect on the electrical events of neuromuscular transmission. Techniques include recording muscle action potentials or extracellular nerve ending waveforms.
In anesthetized cats, the effects of suxamethonium have been studied by recording extracellularly from nerve endings in the mouse triangularis sterni isolated nerve-muscle preparation, which was then used to infer mechanisms for interactions observed in vivo. nih.gov These studies revealed that suxamethonium can increase the amplitude of the inward calcium current at the nerve terminal, an effect that is blocked by tubocurarine. nih.gov This suggests that suxamethonium may act on presynaptic nicotinic receptors to enhance acetylcholine release, which could contribute to its ability to antagonize non-depolarizing neuromuscular blockers. nih.gov
Studies in rats with EAMG have used electrophysiological methods to measure the depolarization induced by suxamethonium at the motor end-plate. nih.gov These in vivo and related in vitro measurements demonstrated that the depolarization was significantly less in myasthenic muscle compared to normal muscle, providing a physiological basis for the observed resistance to suxamethonium in this disease model. nih.gov
The progression from initial depolarization (Phase I block) to a state of receptor desensitization (Phase II block) is a key feature of suxamethonium's action, and this is primarily studied in in vivo animal models.
Early studies in cats were fundamental in characterizing the dual nature of the neuromuscular block produced by depolarizing agents like suxamethonium. derangedphysiology.com These experiments typically involve monitoring the muscle response (e.g., twitch tension in the tibialis anterior muscle) to nerve stimulation over time following drug administration. The initial phase of blockade is characterized by muscle fasciculations and a potentiated response to a tetanus, which then gives way to a fade in the tetanic response, a hallmark of Phase II block.
Research in anesthetized domestic pigs has been used to compare the respiratory effects of suxamethonium with other agents. oup.com Such studies monitor respiratory parameters and muscle function to understand the nature of the respiratory paralysis induced. oup.com Animal models, including rats, have also been used to investigate the suxamethonium-induced increase in jaw muscle tension, a phenomenon that can be influenced by anesthetic agents and temperature. nih.gov For example, in halothane-anesthetized rats, increasing local muscle temperature significantly potentiated the jaw muscle contracture caused by suxamethonium. nih.gov These studies help to elucidate the complex physiological responses to suxamethonium beyond simple neuromuscular blockade.
The following table summarizes findings from in vivo animal studies:
| Animal Model | Research Focus | Key Finding | Compound(s) Studied | Reference |
| Anesthetized Cat | Drug interactions, presynaptic effects | Suxamethonium enhances the presynaptic calcium current, potentially by acting on nicotinic autoreceptors. | Suxamethonium, Tubocurarine | nih.gov |
| Rat with EAMG | Disease model pharmacology | EAMG muscle shows increased tolerance and reduced end-plate depolarization in response to suxamethonium. | Suxamethonium, Decamethonium, Neostigmine (B1678181) | nih.gov |
| Anesthetized Rat | Interaction with anesthetics | Volatile anesthetics (halothane, isoflurane) and increased temperature potentiate suxamethonium-induced jaw muscle contracture. | Suxamethonium, Halothane, Isoflurane, Desflurane | nih.gov |
| Anesthetized Pig | Respiratory effects | Comparison of respiratory paralysis induced by suxamethonium versus other agents. | Suxamethonium, Sarin | oup.com |
Microdialysis and Biopsies in Experimental Pharmacology
In the experimental pharmacology of suxamethonium iodide, microdialysis and muscle biopsies serve as critical tools for investigating its mechanisms of action, metabolic effects, and associated pathologies at the tissue level. These techniques allow for detailed in vivo and in vitro examination of the drug's impact on muscle tissue and other relevant biological systems.
Microdialysis in Suxamethonium Research
Microdialysis is a minimally invasive sampling technique used to measure the concentrations of endogenous and exogenous substances in the interstitial fluid of tissues. In the context of suxamethonium research, it has been employed to monitor metabolic responses in muscle and mediator release in the skin.
An experimental study utilizing intramuscular microdialysis in pigs investigated the metabolic effects of succinylcholine (B1214915). nih.gov This in vivo model was designed to explore the drug's role as a potential trigger for malignant hyperthermia (MH). Microdialysis catheters were placed in the muscle of both MH-susceptible (MHS) and non-susceptible (MHN) pigs to measure local lactate (B86563) concentrations, a marker of hypermetabolism. The findings revealed that while the anesthetic agent halothane induced a significant increase in lactate in MHS pigs, succinylcholine did not elicit a similar hypermetabolic response in this particular model. nih.gov
Interactive Data Table: Intramuscular Lactate Levels in Pigs Following Suxamethonium and Halothane Administration
| Group | Substance Administered | Baseline Lactate (mmol/L) | Post-Administration Lactate (mmol/L) | Statistical Significance |
| MHS | Suxamethonium | Normal | No significant increase | Not significant |
| MHS | Halothane | Normal | Significant increase | p < 0.05 |
| MHN | Suxamethonium | Normal | No reaction | Not significant |
| MHN | Halothane | Normal | No reaction | Not significant |
Another application of microdialysis in suxamethonium research is the study of mast cell activation. Dermal microdialysis has been used in human volunteers to assess the release of histamine (B1213489) and tryptase in the skin following intradermal administration of various muscle relaxants, including succinylcholine. nih.gov This technique allows for the direct measurement of mediators involved in hypersensitivity reactions. The results for succinylcholine showed a dose-dependent release of histamine and tryptase, which paralleled the observed vascular and sensory effects. nih.gov
Interactive Data Table: Mediator Release in Human Skin via Dermal Microdialysis
| Substance | Mediator Measured | Dose-Response Relationship | Accompanying Effects |
| Suxamethonium | Histamine | Parallel | Vascular and sensory effects |
| Suxamethonium | Tryptase | Parallel | Vascular and sensory effects |
Muscle Biopsies in Suxamethonium Research
Muscle biopsies are instrumental in the in vitro investigation of suxamethonium's effects, particularly in the context of malignant hyperthermia and other myopathies. The in vitro contracture test (IVCT) is the gold standard for diagnosing susceptibility to MH and involves exposing a live muscle biopsy specimen to triggering agents like halothane and caffeine. nih.govscielo.br
Research has explored the synergistic effects of suxamethonium with other agents on muscle contractures in biopsies from MHS patients. One study demonstrated that while suxamethonium alone rarely caused significant contractures in MHS muscle in vitro, it induced a notable contracture when the muscle was pre-treated with caffeine. oup.com This synergistic action was significantly greater in muscle from MHS individuals compared to normal subjects. oup.com
Interactive Data Table: In Vitro Muscle Contracture Test with Suxamethonium and Caffeine
| Muscle Type | Treatment | Observed Contracture |
| MHS | Suxamethonium alone | Minimal to no contracture |
| Normal | Suxamethonium alone | No change in tension |
| MHS | Caffeine pre-treatment followed by Suxamethonium | Significant contracture |
| Normal | Caffeine pre-treatment followed by Suxamethonium | Lesser contracture than MHS |
Further studies have examined the biochemical basis of these contractures. Research on human skeletal muscle from MHS and normal patients investigated the role of phospholipase A2 (PLA2) activity. nih.gov It was found that inhibitors of PLA2 could antagonize the contractures induced by a combination of halothane and suxamethonium, suggesting that the liberation of fatty acids may be involved in the synergistic effect observed between these two agents in MHS muscle. nih.gov In some cases, a muscle biopsy is performed following an adverse clinical event, such as muscle hypertonus after suxamethonium administration, to investigate for underlying myopathies, although such investigations may not always reveal an abnormality. nih.govnih.gov
The standard procedure for a diagnostic muscle biopsy for MH testing involves removing a sample of skeletal muscle, often from the thigh, which is then kept viable in a Krebs solution for immediate in vitro testing. oup.comumontreal.ca
Theoretical and Computational Chemistry Approaches to Suxamethonium Iodide
Molecular Docking and Ligand-Receptor Binding Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of suxamethonium iodide, docking simulations are employed to elucidate its binding mode within the nicotinic acetylcholine (B1216132) receptor (nAChR). Suxamethonium acts as an agonist at the nAChR, structurally mimicking two acetylcholine molecules linked together. derangedphysiology.com This allows it to bind to the same sites as the endogenous ligand on the α-subunits of the receptor. derangedphysiology.com
Docking studies can provide valuable information about the specific interactions between suxamethonium iodide and the amino acid residues of the nAChR binding pocket. These interactions are crucial for the initial binding and subsequent activation of the receptor. The binding energy, calculated during docking simulations, gives an estimate of the affinity of the ligand for the receptor. For instance, docking simulations of various agonists with the nAChR have reported strong binding scores, indicating stable interactions. elifesciences.orgelifesciences.org
Key interactions that can be analyzed through molecular docking include:
Cation-π interactions: The positively charged quaternary ammonium (B1175870) groups of suxamethonium iodide can form strong interactions with the aromatic rings of amino acid residues like tyrosine and tryptophan within the nAChR binding site.
Hydrogen bonds: The ester groups of suxamethonium iodide may act as hydrogen bond acceptors, interacting with donor groups on the receptor.
While specific docking studies exclusively on suxamethonium iodide are not extensively reported in recent literature, the principles of these simulations are well-established for other nAChR agonists and antagonists. frontiersin.orgmdpi.com These studies help in understanding the structural basis for the potency and selectivity of different ligands.
Table 1: Key Amino Acid Residues in the nAChR Binding Site Involved in Ligand Interactions
| Residue Type | Example Residues | Potential Interaction with Suxamethonium Iodide |
| Aromatic | Tyrosine (Tyr), Tryptophan (Trp) | Cation-π interactions with quaternary ammonium groups |
| Hydrogen Bond Donors/Acceptors | Serine (Ser), Threonine (Thr), Asparagine (Asn), Glutamine (Gln) | Hydrogen bonding with ester groups |
| Hydrophobic | Leucine (Leu), Valine (Val), Isoleucine (Ile) | Van der Waals interactions |
Molecular Dynamics Simulations of Suxamethonium Iodide-nAChR Interactions
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its receptor over time. Unlike the static picture provided by molecular docking, MD simulations can reveal conformational changes in both the ligand and the receptor upon binding. nih.gov For the suxamethonium iodide-nAChR complex, MD simulations can be used to study the stability of the docked pose, the flexibility of the ligand within the binding pocket, and the allosteric changes in the receptor that lead to ion channel opening. elifesciences.org
Key insights from MD simulations would include:
Binding Stability: By running simulations for nanoseconds or even microseconds, the stability of the interactions predicted by docking can be assessed. If the ligand remains stably bound in its initial pose, it lends confidence to the docking result.
Conformational Changes: MD simulations can capture the subtle rearrangements of the receptor's structure upon suxamethonium iodide binding, which are essential for its function as a depolarizing agent. nih.gov These simulations can help to identify the key motions in the receptor that are triggered by the agonist.
Solvent Effects: MD simulations explicitly include water molecules, allowing for a more realistic representation of the biological environment and its influence on ligand-receptor binding.
Quantum Mechanical Calculations for Electronic Structure and Reactivity
Quantum mechanical (QM) calculations are used to study the electronic properties of molecules, such as their charge distribution, molecular orbitals, and reactivity. bohrium.com For suxamethonium iodide, QM calculations can provide a detailed understanding of its intrinsic properties that govern its interaction with the nAChR.
Applications of QM calculations to suxamethonium iodide could include:
Electrostatic Potential Mapping: This can identify the electron-rich and electron-poor regions of the molecule, which is crucial for understanding its electrostatic interactions with the receptor's binding site. The positively charged quaternary ammonium heads are expected to be the most prominent electron-poor regions.
Frontier Molecular Orbital Analysis: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are important for determining a molecule's reactivity. The energy gap between HOMO and LUMO can provide insights into the chemical stability of suxamethonium iodide.
Conformational Analysis: QM calculations can be used to determine the relative energies of different conformations of the flexible suxamethonium iodide molecule, helping to identify the most stable shapes it can adopt in solution and within the receptor binding site.
Although specific QM studies on suxamethonium iodide are not widely published, the application of these methods to understand the electronic nature of ligand-receptor interactions is a fundamental aspect of computational chemistry. bohrium.com
Table 2: Theoretical Electronic Properties of Suxamethonium Iodide
| Property | Description | Significance for nAChR Interaction |
| Partial Atomic Charges | Distribution of electron density across the molecule. | Determines electrostatic interactions with receptor residues. |
| Molecular Electrostatic Potential | The electrostatic potential experienced by a positive point charge at a particular location near a molecule. | Highlights regions of positive and negative potential, guiding binding orientation. |
| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | An indicator of chemical reactivity and stability. |
Pharmacophore Modeling and Virtual Screening for Novel Ligands
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a particular biological effect. nih.govnih.gov A pharmacophore model for suxamethonium iodide would define the spatial arrangement of features like the two quaternary ammonium positive charges and the ester groups, which are critical for its agonist activity at the nAChR.
Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for other molecules that have a similar arrangement of features. This process, known as virtual screening, is a powerful tool for discovering novel ligands with potentially similar or improved pharmacological properties. nih.govresearchgate.net
The development of a pharmacophore model based on suxamethonium iodide would involve:
Feature Identification: Identifying the key chemical features responsible for its activity, such as hydrogen bond acceptors, and positive ionizable groups.
3D Arrangement: Defining the geometric constraints between these features, including distances and angles.
Model Validation: Testing the model's ability to distinguish between known active and inactive compounds.
Virtual screening using a suxamethonium iodide-based pharmacophore could lead to the identification of new molecules that act as agonists at the nAChR. nih.gov This approach is widely used in drug discovery to accelerate the identification of promising lead compounds. researchgate.net
Pharmacogenomic Investigations Beyond Polymorphism of Degrading Enzymes
Genetic Modifiers of Nicotinic Acetylcholine (B1216132) Receptor Subunits
The nicotinic acetylcholine receptor (nAChR) at the neuromuscular junction is the direct target of suxamethonium. Structurally, suxamethonium is composed of two acetylcholine molecules linked together, enabling it to act as an agonist at the nAChR. derangedphysiology.comwfsahq.org This receptor is a pentameric ion channel, typically composed of two α1, one β1, one δ, and one ε subunit in adult muscle. pharmgkb.orgnih.gov Each subunit is encoded by a specific gene (CHRNA1, CHRNB1, CHRND, and CHRNE, respectively). nih.gov
Genetic mutations in these subunit genes can lead to Congenital Myasthenic Syndromes (CMS), a group of inherited disorders that affect neuromuscular transmission. rjn.com.ropracticalneurology.com These syndromes are classified based on the location of the defect, with postsynaptic forms often involving the nAChR itself. orphananesthesia.eu Such mutations can alter the receptor's structure, function, and kinetics, thereby modifying the response to suxamethonium. For instance, mutations can result in "slow-channel" or "fast-channel" syndromes. ku.edugenomicsengland.co.uk In slow-channel CMS, the ion channel stays open for an extended period, while in fast-channel CMS, it closes prematurely. ku.edu These kinetic changes directly impact how a depolarizing agent like suxamethonium affects the motor end-plate. Although rare, variants in these genes have been identified in patients with altered responses to neuromuscular blocking agents. researchgate.netnih.gov
| Gene | Affected Subunit | Associated Phenotype/Syndrome | Potential Impact on Suxamethonium Response |
|---|---|---|---|
| CHRNA1 | α1 (Alpha-1) | Slow-Channel CMS, Fast-Channel CMS, AChR Deficiency ku.edugenomicsengland.co.uk | Altered depolarization dynamics; potential for prolonged or unpredictable block. |
| CHRNB1 | β1 (Beta-1) | Slow-Channel CMS, Fast-Channel CMS, AChR Deficiency ku.edugenecards.org | Modified receptor sensitivity and kinetics, affecting the duration and intensity of suxamethonium's effect. |
| CHRND | δ (Delta) | Slow-Channel CMS, Fast-Channel CMS, AChR Deficiency ku.edunih.gov | Changes in receptor gating properties influencing the response to agonists. |
| CHRNE | ε (Epsilon) | Slow-Channel CMS, Fast-Channel CMS, AChR Deficiency ku.edu | The most common site for CMS mutations, leading to varied receptor function and potentially altered suxamethonium efficacy. |
Genomic Influences on Ion Channel Function and Membrane Excitability
Beyond the nAChR, the excitability of the muscle membrane is governed by a host of voltage-gated ion channels. Genetic mutations in the genes encoding these channels cause a class of disorders known as channelopathies, which can significantly alter the physiological response to suxamethonium. bmj.comfrontiersin.orgmediresonline.org These inherited conditions can lead to either hypo- or hyperexcitability of the sarcolemma. frontiersin.org
For example, mutations in the skeletal muscle sodium channel gene, SCN4A, can cause hyperkalemic periodic paralysis and paramyotonia congenita. researchgate.netresearchgate.net The administration of suxamethonium, which itself causes potassium to be released from muscle cells, to individuals with these conditions can precipitate a myotonic crisis or life-threatening hyperkalemia. bmj.comoup.com Similarly, mutations in the calcium channel gene CACNA1S are associated with hypokalemic periodic paralysis. researchgate.net The response to suxamethonium in these patients can be unpredictable and dangerous. bmj.comoup.com These genomic variations underscore the importance of considering the broader context of muscle membrane stability when predicting the effects of depolarizing agents.
| Gene | Ion Channel | Associated Channelopathy | Described Interaction with Suxamethonium |
|---|---|---|---|
| SCN4A | Voltage-gated sodium channel (NaV1.4) | Hyperkalemic Periodic Paralysis, Paramyotonia Congenita, Sodium Channel Myotonia researchgate.netresearchgate.net | Can precipitate a myotonic crisis with profound muscle rigidity and hyperkalemia. bmj.comresearchgate.net |
| CACNA1S | Voltage-gated calcium channel (CaV1.1) | Hypokalemic Periodic Paralysis pharmgkb.orgresearchgate.net | Risk of dramatic increases in serum potassium and ventricular arrhythmia. bmj.comoup.com |
| CLCN1 | Voltage-gated chloride channel (ClC-1) | Myotonia Congenita researchgate.net | Potential for inducing myotonic reactions. oup.com |
| RYR1 | Ryanodine (B192298) Receptor 1 | Malignant Hyperthermia Susceptibility, Central Core Disease wikipedia.org | A primary trigger for malignant hyperthermia, a life-threatening hypermetabolic state. wikipedia.orgwikidoc.org |
Epigenetic Regulation in Neuromuscular Junction Responsiveness to Depolarizing Agents
Epigenetic modifications are heritable changes that alter gene expression without changing the underlying DNA sequence. mdpi.comcd-genomics.com These mechanisms, including DNA methylation and histone modifications, play a crucial role in regulating the development and maintenance of the neuromuscular junction (NMJ). mdpi.comnih.gov By influencing the transcription of genes essential for NMJ structure and function, epigenetics can modulate the responsiveness to depolarizing agents like suxamethonium. researchgate.netnih.gov
Gene expression at the NMJ is highly compartmentalized, with subsynaptic nuclei exhibiting a unique transcriptional profile. researchgate.netnih.gov This specialization is controlled by epigenetic factors. For instance, research has shown that the expression of nAChR genes is correlated with chromatin modifications, such as the hyperacetylation of histones in subsynaptic nuclei. nih.govembopress.org Histone acetylation generally leads to a more open chromatin structure, promoting gene transcription. biomodal.combiorxiv.org Conversely, DNA methylation, particularly in promoter regions, is often associated with gene silencing. biomodal.com These regulatory layers can affect the density and composition of nAChRs at the motor end-plate, thereby influencing the efficacy and outcome of suxamethonium administration. Age-related changes in epigenetic patterns can also contribute to alterations in NMJ stability and function. nih.gov
| Epigenetic Mechanism | Target Process/Genes | Effect on NMJ Responsiveness |
|---|---|---|
| Histone Acetylation | Promoters of nAChR subunit genes (e.g., AChR ε subunit) embopress.org | Promotes transcription of nAChR genes, potentially increasing receptor density and sensitivity to agonists. nih.govembopress.org |
| DNA Methylation | nAChR genes and other genes critical for NMJ maintenance nih.govdntb.gov.ua | Can lead to silencing of nAChR genes, potentially reducing receptor numbers and altering drug response. biomodal.comresearchgate.net |
| Histone Deacetylation | nAChR subunit gene promoters embopress.org | Represses transcription of nAChR genes, contributing to lower receptor expression. embopress.org |
| Non-coding RNAs (e.g., miRNAs) | Post-transcriptional regulation of muscle-specific genes mdpi.com | Fine-tunes the expression of proteins involved in NMJ development, maintenance, and regeneration, indirectly affecting responsiveness. mdpi.com |
Development of Genetically Modified Research Models for Suxamethonium Iodide Studies
The development of genetically modified research models, particularly mice and zebrafish, has been instrumental in advancing our understanding of neuromuscular function and the specific actions of drugs like suxamethonium. frontiersin.orgnih.gov These models allow for targeted manipulation of genes encoding proteins critical to the NMJ, providing invaluable insights that are not possible through human studies alone. nih.gove-jend.org
Zebrafish (Danio rerio) have emerged as a powerful model for NMJ research due to their high genetic similarity to humans, rapid development, and the optical transparency of their embryos, which permits in vivo imaging of NMJ formation and function. e-jend.orgresearchgate.netfrontiersin.org Researchers can create zebrafish models with mutations in genes associated with human neuromuscular diseases to study disease mechanisms and screen for therapeutic compounds. frontiersin.orge-jend.org Mouse models, such as those with "knockout" mutations for specific nAChR subunits (e.g., α7 or ε subunits), have been crucial for dissecting the roles of individual subunits in receptor assembly, localization, and physiological response. unige.chresearchgate.netfrontiersin.org These animal models provide a platform to investigate how specific genetic alterations affect the response to suxamethonium in a controlled physiological context.
| Model Organism | Modified Gene/Target | Purpose of Model | Key Findings/Relevance |
|---|---|---|---|
| Zebrafish (Danio rerio) | Various genes associated with CMS, ALS, etc. (e.g., MFN2, SOD1) frontiersin.org | To model human neuromuscular diseases and for high-throughput drug screening. e-jend.orgfrontiersin.org | Allows for direct, in vivo observation of NMJ development and pathology; high genetic conservation with humans. frontiersin.orgresearchgate.net |
| Mouse (Mus musculus) | nAChR subunit knockouts (e.g., Chrne, Chrna7) unige.chfrontiersin.org | To determine the specific function of individual receptor subunits. nih.govunige.ch | Revealed roles of subunits in receptor clustering and maintaining NMJ structure. unige.ch |
| Mouse (Mus musculus) | RYR1 mutations | To study the mechanisms of malignant hyperthermia susceptibility. wikipedia.org | Elucidates the role of the ryanodine receptor in excitation-contraction coupling and its response to triggering agents. |
| Zebrafish (Danio rerio) | nAChR subunit mutations | To study synaptic transmission and the role of specific receptor proteins. nih.gov | The simplicity of the zebrafish NMJ allows for detailed electrophysiological recordings not feasible in many other models. nih.gov |
Interactions of Suxamethonium Iodide in Complex Biological Systems Non Clinical
Modulation of Cholinergic System Components
Suxamethonium, structurally resembling two acetylcholine (B1216132) molecules linked together, exerts its primary effects by interacting with the cholinergic system, specifically at the neuromuscular junction. nih.gov
Suxamethonium is a poor substrate for acetylcholinesterase (AChE), the enzyme responsible for the rapid breakdown of acetylcholine in the synaptic cleft. wikipedia.orgderangedphysiology.com This resistance to hydrolysis by AChE is a key factor in its prolonged action compared to the endogenous neurotransmitter. derangedphysiology.com Instead, suxamethonium is primarily metabolized by butyrylcholinesterase (BChE), also known as pseudocholinesterase, an enzyme found in the blood plasma. wikipedia.orgderangedphysiology.comwikidoc.orgnih.gov
The rate of hydrolysis by BChE determines the duration of action of suxamethonium. wikipedia.org Genetic variations in the BCHE gene can lead to the production of atypical BChE with reduced enzymatic activity, resulting in a significantly prolonged effect of the drug. wikipedia.orgnih.gov
| Enzyme | Interaction with Suxamethonium Iodide | Consequence |
| Acetylcholinesterase (AChE) | Poor substrate, resistant to hydrolysis wikipedia.orgderangedphysiology.com | Prolonged presence of suxamethonium at the neuromuscular junction. |
| Butyrylcholinesterase (BChE) | Primary enzyme for metabolism wikipedia.orgderangedphysiology.comwikidoc.orgnih.gov | Duration of action is dependent on BChE activity. wikipedia.org |
This table summarizes the differential interaction of suxamethonium iodide with acetylcholinesterase and butyrylcholinesterase.
While the primary action of suxamethonium is at the postsynaptic nicotinic acetylcholine receptors (nAChRs), there is evidence to suggest potential presynaptic effects. Suxamethonium does not appear to directly act on presynaptic or ganglionic acetylcholine receptors. drugbank.com However, the sustained depolarization of the postsynaptic membrane can indirectly influence the dynamics of acetylcholine release. Some research suggests that the fade in transmitter release seen with some neuromuscular blocking agents may be due to the depletion of presynaptic acetylcholine stores rather than a direct drug action. annualreviews.org
Cross-Talk with Other Ligand-Gated Ion Channels in Experimental Systems
The interaction of suxamethonium is predominantly with nicotinic acetylcholine receptors of the Cys-loop superfamily. caltech.edunih.gov However, the broader concept of "cross-talk" between different ligand-gated ion channels (LGICs) is an active area of research. frontiersin.org This phenomenon involves functional interactions between different receptor systems, which can be bidirectional. frontiersin.org For instance, interactions between α7 nicotinic acetylcholine receptors and NMDA receptors have been demonstrated. frontiersin.org While direct experimental evidence of suxamethonium iodide's cross-talk with other specific LGICs like GABA-A or serotonin (B10506) receptors is not extensively detailed in the provided context, the principle of such interactions within the complex environment of the synapse is recognized.
Effects on Muscle Membrane Potential and Calcium Homeostasis in Research Models
Suxamethonium's binding to postsynaptic nAChRs causes the ion channel to open, leading to a non-selective flow of cations. derangedphysiology.comnih.gov This results in an influx of sodium ions and an efflux of potassium ions, causing a sustained depolarization of the motor endplate. wikipedia.orgderangedphysiology.comnih.gov This initial depolarization can trigger uncoordinated muscle contractions known as fasciculations. wikipedia.orgcambridge.org
Following the initial depolarization, the muscle membrane remains in a partially depolarized state, typically between -30mV and -60mV. derangedphysiology.com This persistent depolarization leads to the inactivation of voltage-gated sodium channels in the perijunctional area, preventing further action potentials and leading to flaccid paralysis. wikipedia.orgderangedphysiology.com
The sustained depolarization also affects calcium homeostasis. The initial depolarization causes a release of calcium from the sarcoplasmic reticulum, contributing to the initial fasciculations. wikipedia.org However, as the membrane potential is held above the normal resting potential but below the threshold for activating voltage-gated calcium channels, these channels likely close. wikipedia.org Subsequently, calcium is removed from the muscle cell cytoplasm and pumped back into the sarcoplasmic reticulum by SERCA pumps, leading to muscle relaxation. wikipedia.orgnih.gov
| Parameter | Effect of Suxamethonium Iodide | Mechanism |
| Muscle Membrane Potential | Sustained depolarization (Phase I block) wikipedia.orgderangedphysiology.com | Persistent opening of nAChR channels. derangedphysiology.com |
| Voltage-gated Sodium Channels | Inactivation wikipedia.orgderangedphysiology.com | Maintained partial depolarization prevents resetting to the active state. derangedphysiology.com |
| Intracellular Calcium | Initial transient increase, followed by a decrease wikipedia.orgnih.gov | Initial release from sarcoplasmic reticulum, then reuptake. wikipedia.orgnih.gov |
This table outlines the key effects of suxamethonium iodide on muscle membrane potential and calcium levels in research models.
Experimental Antagonism and Reversal Mechanisms of Suxamethonium Iodide Action
The depolarizing nature of suxamethonium's neuromuscular block (Phase I block) means that it cannot be reversed by acetylcholinesterase inhibitors like neostigmine (B1678181). nih.govwikipedia.org In fact, increasing the amount of acetylcholine at the synapse by inhibiting AChE can potentiate or prolong the Phase I block. derangedphysiology.comwikipedia.org
Experimental reversal strategies have focused on different approaches. The administration of a non-depolarizing neuromuscular blocking agent prior to suxamethonium has an antagonistic effect on the subsequent depolarizing block. wikipedia.org
In cases of prolonged paralysis due to atypical BChE, the primary management is supportive, involving continued sedation and mechanical ventilation until muscle function returns naturally as the drug is slowly metabolized. derangedphysiology.com
Studies have investigated the interaction of suxamethonium with cholinesterase inhibitors used to reverse non-depolarizing blockers. One study found that while pyridostigmine (B86062) and neostigmine significantly prolonged the action of a subsequent dose of suxamethonium, this did not directly correlate with the changes in plasma cholinesterase activity, suggesting other mechanisms may be involved in this drug interaction. nih.gov
Future Directions and Emerging Research Avenues for Suxamethonium Iodide
Development of Advanced In Vitro Neuromuscular Junction Constructs
A significant area of future research involves the creation and utilization of more sophisticated in vitro models of the neuromuscular junction (NMJ). Current research trends indicate a move towards complex, multi-component systems that better recapitulate the physiological environment of the NMJ. This includes the development of:
Engineered Tissues and Organoids: Creating three-dimensional (3D) tissue constructs that incorporate motor neurons, muscle cells, and supporting glial cells to mimic the structural and functional complexity of the NMJ. These models would allow for more accurate assessment of suxamethonium iodide's effects on neurotransmission and muscle function under conditions closer to in vivo physiology.
Microfluidic Devices: Employing microfluidic platforms to culture primary neurons and muscle cells in a controlled microenvironment. These devices can facilitate precise control over chemical gradients, shear stress, and electrical stimulation, providing a dynamic system to study the temporal and spatial aspects of suxamethonium iodide-mediated neuromuscular blockade. Research in this area aims to replicate the blood-nerve barrier and extracellular matrix interactions that influence drug distribution and efficacy.
Co-culture Systems: Advancing co-culture models that integrate various cell types, including Schwann cells and fibroblasts, alongside motor neurons and myotubes. Such systems are crucial for understanding the role of cellular interactions and the extracellular matrix in modulating the response to suxamethonium iodide.
These advanced in vitro constructs are expected to reduce reliance on animal models for certain types of mechanistic studies and drug screening, offering a more human-relevant platform for investigating suxamethonium iodide's pharmacology.
Exploration of Novel Modulators of Suxamethonium Iodide Receptor Interactions
Future research will delve deeper into understanding and modulating the interaction of suxamethonium iodide with its primary target, the nicotinic acetylcholine (B1216132) receptor (nAChR) at the neuromuscular junction. Key areas of exploration include:
Allosteric Modulators: Investigating compounds that can bind to sites on the nAChR distinct from the acetylcholine binding site, thereby altering the receptor's conformation and its response to suxamethonium iodide. This could lead to the development of agents that fine-tune the duration or intensity of neuromuscular blockade, potentially offering more precise control than current agents.
Selective nAChR Subunit Targeting: With the identification of various nAChR subunit compositions, future research may focus on developing modulators that specifically target subunits prevalent at the NMJ. This approach could enhance selectivity and potentially reduce off-target effects.
Investigating Desensitization Mechanisms: Suxamethonium iodide causes prolonged depolarization, leading to receptor desensitization. Future studies aim to elucidate the precise molecular mechanisms underlying this desensitization and explore pharmacological agents that can either accelerate or reverse it, offering new strategies for managing or potentiating its effects.
Integration of Omics Technologies in Mechanistic Studies
The application of 'omics' technologies (genomics, transcriptomics, proteomics, metabolomics) to the study of suxamethonium iodide is poised to provide unprecedented insights into its molecular mechanisms and systemic effects.
Transcriptomic Profiling: Analyzing changes in gene expression in response to suxamethonium iodide exposure in relevant cell types (e.g., motor neurons, muscle cells) or in vitro NMJ models. This can identify novel pathways and regulatory networks affected by the drug.
Proteomic Analysis: Employing mass spectrometry and other proteomic techniques to identify changes in protein expression and post-translational modifications in response to suxamethonium iodide. This could reveal key proteins involved in receptor trafficking, signal transduction, and cellular responses to prolonged depolarization.
Metabolomic Profiling: Studying the metabolic consequences of suxamethonium iodide administration, potentially identifying biomarkers of response or toxicity and elucidating its impact on cellular energy metabolism.
The integration of these 'omics' datasets through systems biology approaches will enable a holistic understanding of how suxamethonium iodide affects cellular and tissue function at a molecular level, paving the way for more targeted research and potential therapeutic interventions.
Applications in Neuroscientific Research Beyond Neuromuscular Blockade
While primarily known for its effects on skeletal muscle, the interaction of suxamethonium iodide with nAChRs, which are also present in the central and peripheral nervous systems, suggests potential applications in broader neuroscientific research.
Probing Neuronal nAChR Function: Suxamethonium iodide's ability to activate nAChRs could be harnessed as a tool to investigate the role of specific nAChR subtypes in neuronal excitability, synaptic plasticity, and neurotransmitter release in various brain regions or peripheral nerve pathways.
Studying Synaptic Transmission: Its mechanism of action, involving receptor activation and subsequent depolarization, could make it a valuable pharmacological probe for studying the dynamics of synaptic transmission in complex neural circuits, particularly those employing cholinergic signaling.
Investigating Neurological Disorders: Understanding how suxamethonium iodide interacts with nAChRs, which are implicated in conditions like Alzheimer's disease, Parkinson's disease, and schizophrenia, might offer insights into disease mechanisms or potential therapeutic targets, even if suxamethonium iodide itself is not a direct therapeutic agent for these conditions.
Ethical Considerations in Advanced Experimental Research on Neuromuscular Blocking Agents
As research into neuromuscular blocking agents like suxamethonium iodide advances, particularly with the development of sophisticated in vitro and in vivo models, ethical considerations become paramount.
Animal Welfare: For studies still utilizing animal models, adherence to the 3Rs principle (Replacement, Reduction, Refinement) remains critical. This includes selecting the least sentient species, minimizing animal numbers, and refining experimental procedures to reduce pain and distress. Guidelines emphasize that neuromuscular blocking agents must not be used without appropriate general anesthesia, except in animals where sensory awareness has been eliminated, with continuous monitoring to ensure adequate anesthesia biruni.edu.trpir.sa.gov.aualexu.edu.eg.
In Vitro Model Ethics: While in vitro models inherently reduce ethical concerns associated with animal use, ethical considerations still apply to the sourcing of human-derived cells or tissues and ensuring the responsible development and application of these models.
Data Interpretation and Translation: Ethically, researchers must ensure that findings from advanced models are interpreted cautiously and translated responsibly, particularly when extrapolating results from animal models or simplified in vitro systems to human physiology. Transparency in reporting methodologies and limitations is essential.
Research on Human Subjects: Any future research involving human subjects, even for observational or pharmacokinetic studies, must adhere to stringent ethical protocols, including informed consent and institutional review board approval, as is standard practice in clinical research researchprotocols.orgnih.govclinicaltrials.gov.
Q & A
Q. Table 1: Common Analytical Techniques for Suxamethonium Iodide
| Technique | Application | Key Parameters | Reference |
|---|---|---|---|
| TLC | Purity verification | Rf value, spot color | |
| HPLC-UV | Quantitative analysis | Retention time, peak area | |
| EMG | Neuromuscular blockade assessment | TOF ratio, twitch height | |
| Mass Spectrometry | Pharmacokinetic profiling | Plasma concentration, t1/2 |
Key Considerations for Data Interpretation:
- Contradictory Results: Address variability by reporting confidence intervals and effect sizes. For example, inter-study differences in apnea duration may reflect population-specific pseudocholinesterase activity .
- Ethical Reporting: Disclose limitations in human studies (e.g., sample size, comorbidities) and adhere to CONSORT guidelines for clinical trials .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
